1-bromoethyl Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

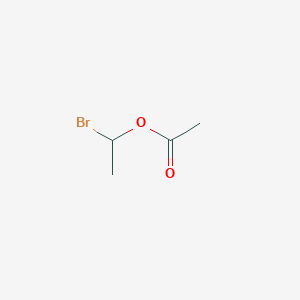

Structure

3D Structure

Properties

IUPAC Name |

1-bromoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIASCQBFNHWZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456514 | |

| Record name | 1-bromoethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40258-78-4 | |

| Record name | Ethanol, 1-bromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40258-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromoethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromoethyl Acetate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromoethyl acetate is a halogenated ester of significant interest in organic synthesis, particularly as a key intermediate in the pharmaceutical industry. Its utility in the modification of antibiotics underscores the importance of a comprehensive understanding of its chemical and physical properties. This guide provides a detailed overview of the core chemical properties, structural information, and synthetic methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is the ester of 1-bromoethanol and acetic acid. Its structure is characterized by an acetyl group attached to an ethyl group which is substituted with a bromine atom at the first carbon position.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₄H₇BrO₂[1]

-

CAS Number: 40258-78-4[1]

-

Molecular Weight: 167.00 g/mol [1]

-

SMILES: CC(Br)OC(=O)C

-

InChI Key: IIASCQBFNHWZBE-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values in the literature.

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow oil | [3] |

| Boiling Point | 122-125 °C at 738 Torr | [3] |

| 141.555 °C at 760 mmHg | [4] | |

| Melting Point | Data not readily available | |

| Density | 1.48 g/cm³ | [3] |

| 1.496 g/cm³ | [4] | |

| Solubility | Sparingly soluble in chloroform and methanol. Quantitative data in water and other common solvents is not readily available. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data is not widely published, the following ¹H NMR data has been reported.

¹H NMR (CDCl₃):

-

δ = 6.68 ppm (1H, quartet, CHBr)

-

δ = 2.17 ppm (3H, singlet, COCH₃)

-

δ = 1.96 ppm (3H, doublet, CH₃CHBr)

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature. The choice of method often depends on the availability of starting materials, safety considerations, and desired scale of production.

Synthesis from Vinyl Acetate and Hydrogen Bromide

This method is considered a more modern and safer approach as it avoids the use of the highly reactive and toxic acetyl bromide and acetaldehyde.

Experimental Protocol:

-

A solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) is cooled to 0°C in a reaction vessel equipped with a stirrer.

-

Vinyl acetate (1.0 equivalent) is added slowly to the cooled solution.

-

The reaction mixture is stirred for 1 hour at 0°C.

-

Following the reaction, the mixture is extracted with dichloromethane.

-

The organic extract is washed with distilled water at 0-5°C.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The solvent is removed, and the crude product is purified by distillation under reduced pressure to yield this compound.[3][5]

Synthesis from Acetyl Bromide and Acetaldehyde

This is a more traditional method for the synthesis of this compound.

Experimental Protocol:

-

Acetyl bromide is reacted with acetaldehyde in the presence of a catalytic amount of zinc chloride.[3]

-

The specific reaction conditions, such as temperature and solvent, can be optimized but are often carried out at low temperatures to control the exothermic reaction.

-

Upon completion of the reaction, the mixture is typically worked up by washing with water and a mild base to remove any unreacted starting materials and acidic byproducts.

-

The crude product is then purified by distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the modification of antibiotics, where it is used to introduce a 1-acetoxyethyl protecting group.[3] This modification can enhance the oral bioavailability of certain antibiotics.

Safety and Handling

This compound is a flammable liquid and is classified as an irritant.[6] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Logical Relationships in Synthesis

The two primary synthesis routes for this compound can be visualized to understand the logical flow from reactants to the final product.

Caption: Synthesis pathways for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 40258-78-4 [sigmaaldrich.com]

- 3. This compound | 40258-78-4 [chemicalbook.com]

- 4. This compound, CAS No. 40258-78-4 - iChemical [ichemical.com]

- 5. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromoethyl Acetate for Researchers and Drug Development Professionals

IUPAC Name: 1-bromoethyl acetate CAS Number: 40258-78-4

This guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly within the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and workflow visualizations.

Physicochemical and Safety Data

This compound is a halogenated ester widely utilized for its reactive properties.[1][2] Below is a summary of its key physicochemical characteristics and safety information.

| Property | Value | Source(s) |

| Molecular Formula | C4H7BrO2 | [1][3] |

| Molecular Weight | 167.00 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow oil | [3] |

| Boiling Point | 122-125 °C (at 738 Torr) | [1][4] |

| Density | 1.48 - 1.496 g/cm³ | [1][] |

| Flash Point | 68.548 °C | [1] |

| Refractive Index | 1.451 | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [3][4] |

| Solubility | Sparingly soluble in chloroform and methanol | [4] |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P280, P305+P351+P338 |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and efficient method involves the reaction of vinyl acetate with hydrogen bromide.

Experimental Protocol: Synthesis via Vinyl Acetate and Hydrogen Bromide

This protocol is adapted from a patented process that offers high yields without the use of heavy metal catalysts.[6][7]

Materials:

-

Vinyl acetate

-

30% Hydrogen bromide in acetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Cool 150 ml (1.2 equivalents) of a 30% solution of hydrogen bromide in acetic acid to 0 °C in a reaction vessel.

-

Slowly add 53.5 ml (1.0 equivalent) of vinyl acetate to the cooled solution.

-

Stir the reaction mixture at 0-10 °C for 1 to 2 hours.[6]

-

After the reaction is complete, extract the mixture with dichloromethane.

-

Wash the organic extract with distilled water (0-5 °C).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill the solution under vacuum to obtain this compound.

This method has been reported to yield 81.4 g of the product.[6]

Application in Drug Development: Synthesis of Cefuroxime Axetil

This compound is a crucial intermediate in the synthesis of prodrugs, notably the antibiotic Cefuroxime axetil.[3][4][8] It acts as a 1-haloalkyl ester to modify the parent antibiotic, enhancing its oral bioavailability.[1][2][3] Cefuroxime axetil is the 1-acetoxyethyl ester of cefuroxime.[9]

Logical Workflow for Cefuroxime Axetil Synthesis

The following diagram illustrates the key stages in the synthesis of Cefuroxime axetil, highlighting the role of this compound.

Caption: Workflow for the synthesis of Cefuroxime Axetil.

Experimental Protocol: Synthesis of Cefuroxime Axetil

This protocol details the esterification of cefuroxime acid with this compound.[10]

Materials:

-

Cefuroxime acid (21 g)

-

Dimethylformamide (DMF, 150 ml)

-

This compound (25.2 ml)

-

Cupric chloride (CuCl2, 2.6 g)

-

Ethyl acetate (210 ml)

-

10% Sodium chloride solution

-

3% Hydrochloric acid (157.5 ml)

-

Cyclohexane (367.5 ml)

Procedure:

-

In a reaction flask, dissolve 21 g of cefuroxime acid in 150 ml of DMF with stirring until the solution is clear.

-

Cool the solution to 8 °C.

-

Slowly add 25.2 ml of this compound to the reaction mixture.

-

After the addition is complete, add 2.6 g of cupric chloride as a catalyst.

-

Raise the temperature to 30 °C and continue stirring for 1.5 hours.

-

Monitor the reaction progress by HPLC until the residual cefuroxime acid is ≤1.0%.

-

Upon completion, add 210 ml of ethyl acetate and stir for 15 minutes.

-

Add 10% sodium chloride solution, stir for 20 minutes, and then separate the organic phase.

-

Wash the organic phase with 157.5 ml of 3% aqueous hydrochloric acid for 20 minutes and separate the layers.

-

Concentrate the organic phase by vacuum distillation at a temperature below 25 °C.

-

Add 367.5 ml of cyclohexane to the residue to induce crystallization.

-

Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.

-

Filter the solid product and dry to obtain Cefuroxime axetil.

This method has been reported to yield a product with 99.2% purity as determined by gas chromatography.[10]

Synthesis Pathway of this compound

The synthesis of this compound from vinyl acetate and hydrogen bromide can be represented by the following reaction diagram.

Caption: Reaction scheme for this compound synthesis.

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. The detailed protocols and workflow diagrams are intended to facilitate its application in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 40258-78-4 [chemicalbook.com]

- 6. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Synthesis of Cefuroxime axetil - Chempedia - LookChem [lookchem.com]

- 9. EP1423395A1 - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]

- 10. Cefuroxime 1-acetoxyethyl ester synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 1-Bromoethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromoethyl acetate (CAS RN: 40258-78-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a summary of its known physical properties.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 40258-78-4 |

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol |

| Appearance | Clear Colorless to Pale Yellow Oil |

Spectroscopic Data Acquisition Protocols

The following sections detail the standardized experimental procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR and ¹³C NMR Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (up to 50 mg) may be required.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe to the appropriate frequency for ¹H or ¹³C nuclei.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) by applying a radiofrequency pulse.

-

For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) FT-IR Experimental Protocol:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in this compound.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrometry Experimental Protocol:

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+2 peaks for bromine-containing fragments.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of 1-Bromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoethyl acetate is a vital intermediate in organic synthesis, particularly recognized for its role in the pharmaceutical industry as a precursor in the synthesis of various antibiotics. Its discovery and the development of its synthesis have been crucial for the efficient production of these life-saving drugs. This technical guide provides an in-depth exploration of the historical context of the discovery and the initial synthetic routes developed for this compound. We will delve into the detailed experimental protocols of these early methods, present quantitative data in a comparative format, and illustrate the synthetic pathways through logical diagrams.

Discovery and Early Synthetic Approaches

While a singular, definitive publication detailing the "first synthesis" of this compound is not readily apparent in modern databases, the historical context of organic chemistry allows for a well-supported reconstruction of its likely origins. The synthesis of α-halo esters was an area of significant exploration in the late 19th and early 20th centuries. Based on established chemical principles and prior art cited in later patents, the earliest methods for producing this compound likely revolved around two primary strategies: the direct combination of acetaldehyde with an acetyl halide and the classic two-step approach of α-bromination of a carboxylic acid followed by esterification.

A significant development in the synthesis of this compound was the method involving the reaction of acetyl bromide with acetaldehyde. This approach was cited as a known process in a 1998 patent, indicating its use prior to that time. Another plausible early route is the application of the well-established Hell-Volhard-Zelinsky reaction to acetic acid, followed by the esterification of the resulting α-bromoacetic acid.

A notable advancement, described as a "novel process" in 1998, involves the direct addition of hydrogen bromide to vinyl acetate. This method offers a more direct and high-yield route to the target molecule.

Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the key historical and modern syntheses of this compound.

Method 1: Reaction of Acetyl Bromide with Acetaldehyde

This method represents a likely early approach to the synthesis of this compound. It involves the direct addition of acetyl bromide to acetaldehyde, often facilitated by a Lewis acid catalyst.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, cooling bath, and a dropping funnel, add acetaldehyde.

-

Dissolve a catalytic amount of zinc chloride in the acetaldehyde.

-

Cool the mixture to 0-5 °C.

-

Slowly add acetyl bromide dropwise to the cooled mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

The crude this compound can then be purified by distillation under reduced pressure.

Method 2: Bromination of Acetic Acid followed by Esterification

This two-step method is a classic approach for the synthesis of α-bromo esters.

Experimental Protocol:

Step 1: Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction

-

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place glacial acetic acid and a catalytic amount of red phosphorus.

-

Heat the mixture to reflux.

-

Slowly add bromine from the dropping funnel. The reaction is vigorous and the addition rate should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, continue to reflux the mixture until the red-brown color of bromine disappears.

-

Distill the reaction mixture to obtain crude bromoacetic acid.

Step 2: Esterification of Bromoacetic Acid

-

Combine the crude bromoacetic acid with an excess of ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract the this compound with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Method 3: Addition of Hydrogen Bromide to Vinyl Acetate

This method, described as novel in the late 20th century, provides a high-yield, one-step synthesis.[1]

Experimental Protocol:

-

A solution of hydrogen bromide (30%) in acetic acid (1.2 equivalents) is cooled to 0 °C in a reaction vessel.[1]

-

Vinyl acetate (1.0 equivalent) is slowly added to the cooled HBr solution with stirring.[1]

-

The reaction mixture is stirred for 1 hour at 0-10 °C.[1]

-

The mixture is then extracted with dichloromethane.[1]

-

The organic extract is washed with cold distilled water (0-5 °C).[1]

-

The organic layer is dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed, and the product is distilled under vacuum to yield this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic methods for this compound.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Method 1: Acetyl Bromide & Acetaldehyde | Method 2: Bromination & Esterification | Method 3: HBr & Vinyl Acetate |

| Catalyst | Zinc Chloride | Red Phosphorus, Sulfuric Acid | None |

| Reactants | Acetyl Bromide, Acetaldehyde | Acetic Acid, Bromine, Ethanol | Hydrogen Bromide, Vinyl Acetate |

| Solvent | None (neat) or inert solvent | None for bromination, Ethanol for esterification | Acetic Acid |

| Temperature | 0-10 °C | Reflux | 0-10 °C[1] |

| Reaction Time | ~1 hour | Several hours | 1 hour[1] |

Table 2: Yield and Purity of this compound

| Method | Reported Yield | Reported Purity | Reference |

| Method 3: HBr & Vinyl Acetate | High | Not specified | [1] |

| Method using Fe2O3/SiBr4 | 89.0% | 98.2% | [2] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7BrO2 |

| Molecular Weight | 167.00 g/mol [3] |

| Appearance | Clear colorless to pale yellow oil[4] |

| Boiling Point | Not available |

| Density | Not available |

| CAS Number | 40258-78-4[4][5][6] |

Signaling Pathways and Experimental Workflows

The logical progression of the key synthetic methods can be visualized to better understand the chemical transformations.

Caption: Workflow for the synthesis of this compound from acetaldehyde and acetyl bromide.

Caption: Two-step synthesis of this compound via bromination and esterification.

Caption: Synthesis of this compound by the addition of HBr to vinyl acetate.

Conclusion

The synthesis of this compound has evolved from classical organic reactions to more efficient and direct methodologies. While the precise moment of its discovery is embedded in the broader history of α-halo ester synthesis, the methods detailed herein represent the foundational and key modern approaches to its preparation. The reaction of acetyl bromide with acetaldehyde and the two-step bromination-esterification process are indicative of early synthetic strategies. The later development of the direct addition of hydrogen bromide to vinyl acetate marked a significant improvement in synthetic efficiency. Understanding these synthetic routes, from their historical origins to their modern refinements, is essential for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 40258-78-4 [chemicalbook.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-bromoethyl acetate, a significant compound in organic synthesis, particularly in the modification of antibiotics.[1][2][3] This document presents its boiling point and density, supported by available data and standardized experimental methodologies.

Core Physical Properties

This compound (CAS No. 40258-78-4) is a haloalkyl ester with the molecular formula C₄H₇BrO₂ and a molecular weight of approximately 167.00 g/mol .[1][4][5] It typically appears as a clear, colorless to pale yellow oil.[3]

Quantitative Data Summary

The physical properties of this compound have been reported in various chemical databases and supplier specifications. The following table summarizes the key quantitative data for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 141.555 °C | at 760 mmHg |

| 122-125 °C | at 738 Torr | |

| Density | 1.496 g/cm³ | Standard Conditions |

| 1.48 g/cm³ | Standard Conditions | |

| Refractive Index | 1.451 | Standard Conditions |

Note: Variations in reported values may be attributed to different experimental conditions or purities of the samples.

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following are standardized and widely accepted methods for determining the boiling point and density of liquid organic compounds like this compound.

1. Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The round-bottom flask is filled to approximately two-thirds of its volume with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the measured atmospheric pressure.

-

-

Pressure Correction: Since the boiling point is pressure-dependent, the observed boiling point is often corrected to the standard pressure of 760 mmHg using a nomograph or the Clausius-Clapeyron equation.

2. Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

-

Apparatus: A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) and an analytical balance.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature (and thus known density) and weighed again (m₂).

-

The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of this compound (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

-

Logical Relationship of Properties

The following diagram illustrates the direct relationship between the chemical compound this compound and its fundamental physical properties.

Caption: Relationship between this compound and its key physical properties.

References

Navigating the Challenges of 1-Bromoethyl Acetate: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of reagents is paramount to ensuring the success and reproducibility of their work. 1-Bromoethyl acetate, a versatile but reactive building block in organic synthesis, presents unique challenges due to its limited stability and variable solubility. This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in a range of common laboratory solvents, alongside detailed experimental protocols for its determination.

While precise quantitative data for this compound is not extensively available in public literature, this guide consolidates qualitative information and draws parallels with the closely related and better-studied ethyl bromoacetate. It further equips researchers with the methodologies to ascertain these critical parameters in their own laboratory settings.

Solubility Profile

This compound is a polar molecule, and its solubility is governed by the principle of "like dissolves like." The presence of a bromine atom, however, increases its hydrophobicity compared to simpler ethyl acetate.[1] Generally, it is considered to have limited solubility in water and better solubility in common organic solvents.[2][3]

A summary of its qualitative solubility, alongside that of the analogous ethyl bromoacetate, is presented below.

| Solvent | This compound | Ethyl Bromoacetate | Polarity |

| Water | Insoluble / Limited Solubility[2][3] | Insoluble[4] | High |

| Methanol | Sparingly Soluble[5] | Soluble[4] | High |

| Ethanol | Soluble[1] | Miscible[6] | High |

| Acetone | Soluble[1] | Miscible[6] | Medium |

| Dichloromethane (DCM) | No specific data found | Soluble | Medium |

| Ethyl Acetate | No specific data found | Miscible | Low |

| Dimethyl Sulfoxide (DMSO) | No specific data found | Soluble | High |

| Dimethylformamide (DMF) | No specific data found | Soluble | High |

Stability and Degradation Pathways

This compound is a reactive compound susceptible to degradation, primarily through nucleophilic substitution and hydrolysis. Its stability is highly dependent on the nature of the solvent, temperature, and the presence of nucleophiles. The primary degradation pathways are:

-

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 1-bromoethanol and acetic acid. This reaction is catalyzed by both acid and base. The alkaline hydrolysis of esters is a well-documented process.[7][8][9]

-

Solvolysis: In protic solvents such as alcohols (e.g., methanol, ethanol), this compound can undergo solvolysis, where the solvent molecule acts as a nucleophile. A notable reaction with methanol has been reported to generate significant heat and gas, indicating a strong reactivity.[2]

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This is a key aspect of its utility in synthesis but also a major pathway for its degradation if nucleophilic species are present in the solvent or as impurities.

Due to its reactivity, it is recommended to store this compound under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.[5][10] The compound is also noted to be hygroscopic, and moisture should be avoided.[5]

Caption: Degradation pathways of this compound.

Experimental Protocols

To obtain quantitative data for the solubility and stability of this compound, standardized experimental procedures are necessary.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved portion of this compound is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.

Caption: Experimental workflow for solubility determination.

Determination of Stability (Forced Degradation Study)

Forced degradation studies are performed to understand the degradation pathways and kinetics of a compound under various stress conditions.

Methodology:

-

Solution Preparation: A stock solution of this compound of known concentration is prepared in the solvent of interest.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, such as:

-

Hydrolysis: Addition of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and incubation at a controlled temperature.

-

Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to UV and visible light.

-

-

Time-Point Sampling: Samples are withdrawn at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Reaction Quenching (if necessary): The degradation reaction in the withdrawn samples is stopped, for example, by neutralization or dilution.

-

Analysis: The concentration of the remaining this compound in each sample is quantified using a stability-indicating analytical method, typically HPLC.[11][12] The formation of degradation products can also be monitored.

-

Data Analysis: The percentage of remaining this compound is plotted against time. From this data, the degradation rate constant and the half-life (t½) of the compound under each stress condition can be calculated.

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a valuable synthetic intermediate whose utility is tempered by its inherent reactivity and limited documented solubility data. While it is generally soluble in common organic solvents and has low solubility in water, researchers should be aware of its propensity for degradation, especially in protic or nucleophilic environments. The experimental protocols outlined in this guide provide a framework for determining the precise solubility and stability parameters of this compound, enabling more robust and reproducible chemical processes. Careful handling and storage, along with an empirical understanding of its behavior in the specific solvent systems employed, are crucial for its successful application in research and development.

References

- 1. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 40258-78-4|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl bromoacetate, 98% | Fisher Scientific [fishersci.ca]

- 7. uv.es [uv.es]

- 8. internationaljournalssrg.org [internationaljournalssrg.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. rsc.org [rsc.org]

- 11. Separation of Ethyl bromoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

Health and safety considerations for handling 1-bromoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1-bromoethyl acetate (CAS No. 40258-78-4). The information is intended to support risk assessments and the implementation of safe laboratory practices.

Chemical Identification and Properties

This compound is a haloalkyl ester utilized in chemical synthesis, including as an intermediate in the preparation of antibiotics like Cefuroxime axetil.[1]

| Property | Value | Source |

| Molecular Formula | C4H7BrO2 | [2][3] |

| Molecular Weight | 167.00 g/mol | [3] |

| CAS Number | 40258-78-4 | [1][2][3][4] |

| Appearance | Liquid | |

| Density | 1.496 g/cm³ | [2] |

| Synonyms | 1-Acetoxy Ethyl Bromide, 1-Bromoethylacetate | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source:[3]

Signal Word: Warning[3]

Hazard Pictograms:

-

Flame

-

Irritant

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound were not found in the initial search. For a comprehensive safety evaluation, the following standard OECD guidelines for chemical testing should be considered:

-

Acute Oral Toxicity: OECD Guideline 423

-

Acute Dermal Toxicity: OECD Guideline 402

-

Acute Inhalation Toxicity: OECD Guideline 403

-

Skin Irritation/Corrosion: OECD Guideline 404

-

Eye Irritation/Corrosion: OECD Guideline 405

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][5]

-

Wear suitable protective clothing.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Keep away from heat, sparks, and open flames.[5]

-

Store locked up.[5]

-

Store apart from incompatible materials such as acids, bases, and reducing agents.[2][5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | * Ensure adequate ventilation.[2][5] * Use of a chemical fume hood is recommended.[5] * Eyewash stations and safety showers should be readily accessible.[5][7] |

| Eye/Face Protection | * Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] * A face shield may also be necessary.[4] |

| Skin Protection | * Handle with gloves that have been inspected prior to use.[2][4] * Wear fire/flame resistant and impervious clothing.[2] |

| Respiratory Protection | * If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., Type A for organic gases and vapors).[2][5] |

First Aid Measures

In the event of exposure, immediate medical attention is required.[5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

-

Specific Hazards: Flammable liquid and vapor.[3] Containers may explode when heated.[5] Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Avoid breathing vapors, mist, or gas.[2] Use personal protective equipment.[2] Remove all sources of ignition.[2][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleanup: Use a non-combustible absorbent material to soak up the spill and place it in a suitable, closed container for disposal.[8][9] Use spark-proof tools and explosion-proof equipment.[2][5]

Stability and Reactivity

-

Reactivity: A significant amount of heat and gas was generated upon the addition of methanol to 1-acetoxyethyl bromide at 25°C.[3]

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Acids, bases, and reducing agents.[5]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit highly toxic fumes of hydrogen bromide.[10]

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[2]

Visualizations

Caption: A general workflow for the safe handling of this compound.

Caption: Decision-making process for responding to a this compound spill.

References

- 1. This compound | 40258-78-4 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. acs.org [acs.org]

- 10. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-bromoethyl acetate reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 1-Bromoethyl Acetate with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule, categorized as a secondary alpha-haloester. Its structure, featuring a reactive bromine atom and an ester moiety, makes it a valuable reagent in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the ester group can be enzymatically or chemically cleaved. This dual functionality makes this compound particularly significant in the field of drug development, where it is often employed as a 1-acetoxyethyl (ACE) linker to create prodrugs.[1][2] These prodrugs can exhibit improved bioavailability, stability, or targeted delivery, releasing the active pharmaceutical ingredient (API) upon esterase-mediated hydrolysis in the body.[3][4][5]

This technical guide provides a comprehensive overview of the core reactivity principles of this compound with various nucleophiles, summarizes available quantitative data, presents detailed experimental protocols, and illustrates key reaction pathways and workflows.

Core Reactivity Principles: SN1 vs. SN2 Pathways

The reaction of this compound with a nucleophile proceeds via nucleophilic substitution. As a secondary alkyl halide, it can react through either a bimolecular (SN2) or a unimolecular (SN1) mechanism, or a combination of both.[6] The predominant pathway is highly dependent on the reaction conditions: the strength of the nucleophile, the nature of the solvent, and the temperature.

-

SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7] This pathway is favored by strong nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) and polar aprotic solvents (e.g., DMF, DMSO, acetone) that solvate the cation but leave the nucleophile highly reactive.[8][9][10] For this compound, the SN2 pathway leads to an inversion of stereochemistry at the chiral center.

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[11] The second step is the rapid attack of the nucleophile on the planar carbocation. This pathway is favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., water, ethanol, acetic acid) that can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding.[9][12] The carbocation intermediate formed from this compound is stabilized by resonance with the adjacent ester oxygen, making the SN1 pathway viable. This mechanism typically results in a racemic mixture of products.[9]

Reactivity with Specific Classes of Nucleophiles

O-Nucleophiles (Carboxylates, Water, Alcohols)

Reactions with oxygen-based nucleophiles are common for this compound.

-

Carboxylates (e.g., Sodium Acetate): The reaction with a carboxylate anion, such as sodium acetate, typically proceeds via an SN2 mechanism to form an anhydride-like intermediate. For the related primary halide, bromoethane, the reaction with sodium acetate is a classic SN2 reaction where the rate is dependent on the concentration of both reactants.[13] Given the secondary nature of this compound, forcing conditions (e.g., higher temperatures) might introduce competing elimination or SN1 pathways. Acetate is considered a moderate nucleophile but a weak base, which favors substitution over elimination.[14]

-

Solvolysis (Water/Alcohols): When dissolved in a protic solvent like water or an alcohol in the absence of a strong nucleophile, this compound can undergo solvolysis, where the solvent itself acts as the nucleophile.[12] These reactions strongly favor the SN1 mechanism due to the weak nucleophilicity of the solvent and its ability to stabilize the carbocation intermediate.[9]

N-Nucleophiles (Amines, Azides)

-

Amines: Primary and secondary amines are strong nucleophiles that readily react with this compound. The reaction mechanism is typically SN2. However, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to subsequent alkylations.[15] This can result in a mixture of secondary, tertiary, and even quaternary ammonium salts, making controlled mono-alkylation challenging.[16] Using a large excess of the amine can favor the formation of the primary substitution product.

-

Azides (e.g., Sodium Azide): The azide ion (N₃⁻) is an excellent nucleophile and favors the SN2 mechanism.[8] The reaction of this compound with sodium azide in a polar aprotic solvent like DMF is an efficient method for introducing an azido group. This transformation is valuable as the resulting azido compound can be further converted, for example, into a primary amine via reduction or used in "click chemistry" cycloaddition reactions.[17]

S-Nucleophiles (Thiols)

Thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react rapidly with this compound. The reaction proceeds via an SN2 mechanism. The reactivity of thiols is pH-dependent; at higher pH values, the more nucleophilic thiolate anion (RS⁻) is present in higher concentration, leading to faster reaction rates.[18] This high reactivity and chemoselectivity make thiol-based reactions useful in bioconjugation, for example, modifying cysteine residues in peptides and proteins.[19]

Quantitative Data

Quantitative kinetic data for this compound is not extensively documented in publicly available literature. However, data from its structural isomer, ethyl bromoacetate (a primary halide), provides a useful baseline for understanding reactivity, with the caveat that this compound (a secondary halide) will be more sterically hindered and more prone to SN1 reactions.

The table below summarizes second-order rate constants for the SN2 reaction of ethyl bromoacetate with various carboxylate nucleophiles.

Table 1: Second-Order Rate Constants for the Reaction of Ethyl Bromoacetate with Aliphatic Carboxylate Ions in 90% Acetone-10% Water (v/v). [20]

| Nucleophile (XCOO⁻) | Temp (°C) | k₂ (x 10³ L mol⁻¹ s⁻¹) |

| Acetate | 30 | 1.35 |

| Acetate | 35 | 2.10 |

| Acetate | 40 | 3.24 |

| Propionate | 35 | 1.85 |

| Butyrate | 35 | 1.76 |

| Isobutyrate | 35 | 1.45 |

Note: Data is for ethyl bromoacetate, not this compound. The trend shows that electron-releasing groups on the carboxylate accelerate the reaction, consistent with nucleophilic substitution.[20]

Table 2: Factors Influencing the Reaction Mechanism for this compound.

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Secondary (can form a stabilized carbocation) | Secondary (steric hindrance is moderate) |

| Nucleophile | Weak (H₂O, ROH) | Strong (I⁻, RS⁻, N₃⁻, RNH₂) |

| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., DMF, Acetone) |

| Leaving Group | Good (Br⁻ is a good leaving group for both) | Good (Br⁻ is a good leaving group for both) |

Experimental Protocols

Safety Precaution: this compound is a lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Protocol: Synthesis of 1-Azidoethyl Acetate (SN2 Pathway)

This protocol describes a representative SN2 reaction using a strong nucleophile in a polar aprotic solvent.

-

Objective: To synthesize 1-azidoethyl acetate via nucleophilic substitution.

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

-

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 eq) in anhydrous DMF.

-

Substrate Addition: Add this compound (1.0 eq) to the flask dropwise at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.

-

Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The successful formation of the azide will be indicated by a strong, sharp absorption band around 2100 cm⁻¹ in the IR spectrum.[21]

-

Protocol: Solvolysis of this compound in Ethanol (SN1 Pathway)

This protocol describes a representative SN1 reaction where the solvent acts as a weak nucleophile.

-

Objective: To perform a solvolysis reaction to synthesize 1-ethoxyethyl acetate.

-

Materials:

-

This compound (1.0 eq)

-

Absolute Ethanol (used as solvent and nucleophile)

-

Sodium bicarbonate (NaHCO₃), dilute solution

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.

-

Reaction: Heat the solution to reflux and maintain for 24-48 hours. The reaction is typically slow. Monitor by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the ethanol.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with water.

-

Neutralization: Perform a final wash with a dilute NaHCO₃ solution to neutralize any HBr formed during the reaction, followed by a brine wash.[21]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: Characterize the product using NMR and IR spectroscopy to confirm the formation of 1-ethoxyethyl acetate.

-

Application in Drug Development: ACE Prodrug Linkers

A primary application of this compound's reactivity is in the synthesis of 1-acetoxyethyl (ACE) prodrugs. In this strategy, a nucleophilic functional group on a parent drug molecule (e.g., a carboxylate, hydroxyl, or amine) attacks this compound to form a covalent bond. The resulting ACE-linked prodrug is often more lipophilic, which can enhance membrane permeability and oral absorption. Once absorbed, the ester bond of the linker is rapidly hydrolyzed by endogenous esterase enzymes to release the active drug, along with acetaldehyde and acetic acid, which are generally considered to be of low toxicity at the concentrations produced.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A new linker for glucuronylated anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. savemyexams.com [savemyexams.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. gauthmath.com [gauthmath.com]

- 14. 11.5. Solving Problems Using Special Nucleophiles – Introduction to Organic Chemistry [saskoer.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ias.ac.in [ias.ac.in]

- 21. benchchem.com [benchchem.com]

Theoretical Insights into the Reaction Mechanisms of 1-Bromoethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoethyl acetate is a haloalkyl ester of significant interest in organic synthesis and as a potential intermediate in drug development. Understanding its reactivity, particularly the mechanisms of its substitution and elimination reactions, is crucial for predicting its behavior in various chemical environments and for designing efficient synthetic routes. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of this compound, focusing on solvolysis and hydrolysis pathways. By leveraging computational chemistry, we can elucidate the intricate details of these reactions, including transition state geometries and activation energies, which are often challenging to determine experimentally.

The primary reaction pathways for this compound in the presence of a nucleophilic solvent (solvolysis) or water (hydrolysis) are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) mechanisms. These pathways are often in competition, and the predominant mechanism is influenced by factors such as the solvent polarity, the nature of the nucleophile, and the stability of any intermediates. This guide will explore the theoretical underpinnings of these reaction pathways, present quantitative data from computational studies on analogous systems, and provide detailed methodologies for theoretical investigations.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The solvolysis of this compound can proceed through two primary mechanistic pathways: SN1 and SN2.

SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The first step, which is the rate-determining step, is the unimolecular dissociation of the C-Br bond to form a planar secondary carbocation and a bromide ion. The second step is the rapid attack of a nucleophile (e.g., a water molecule) on the carbocation from either face, leading to a racemic or partially racemic mixture of products. Polar protic solvents are known to facilitate SN1 reactions by stabilizing the resulting carbocation and the leaving group through hydrogen bonding.[1]

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction proceeds through a single pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. Polar aprotic solvents are known to favor SN2 reactions.[1]

The competition between these two pathways is a key aspect of the reactivity of this compound. While it is a secondary halide, which can undergo both SN1 and SN2 reactions, the presence of the adjacent ester group can influence the stability of the potential carbocation and the steric hindrance around the reaction center.

Quantitative Data from Theoretical Studies

While specific computational studies focused solely on this compound are limited in the public literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as other haloalkanes and haloalkyl esters. The following tables summarize representative quantitative data for SN1 and SN2 reaction pathways, providing a basis for understanding the likely energetic landscape of this compound reactions.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for SN2 Reactions of Alkyl Halides with Nucleophiles

| Substrate | Nucleophile | Solvent | Computational Method | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |

| Chloroethane | Acetate | Gas Phase | MP2/6-31+G(d) | 10.5 | -25.7 |

| Chloroethane | Hydroxide | Gas Phase | MP2/6-31+G(d) | -1.7 | -53.9 |

| Methyl Chloride | Bromide | Acetonitrile | B3LYP/6-31+G* | 18.3 | - |

Data extrapolated from analogous systems to provide representative values.

Table 2: Calculated Activation Energies (ΔE‡) for SN1 and SN2 Pathways as a Function of Solvent Polarity

| Reaction Pathway | Solvent Polarity | Change in Activation Energy (kcal/mol) |

| SN2 | Increasing | Increase |

| SN1 | Increasing | Decrease |

This trend highlights the stabilization of the ionic transition state in the SN1 pathway by polar solvents.[2]

Experimental Protocols for Theoretical Studies

The following outlines a typical computational methodology for investigating the reaction mechanisms of this compound. This protocol is based on common practices in the field of computational organic chemistry.

1. Software and Hardware:

-

Quantum Chemistry Software: Gaussian, ORCA, or similar ab initio software packages.

-

Visualization Software: GaussView, Avogadro, or Chemcraft for building molecules and visualizing results.

-

Hardware: High-performance computing (HPC) cluster for computationally demanding calculations.

2. Computational Method:

-

Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. The B3LYP or M06-2X functionals are common choices for mechanistic studies.

-

Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is typically employed to provide a flexible description of the electronic structure.

-

Solvation Model: To simulate the reaction in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model is often used. For a more detailed analysis, explicit solvent molecules can be included in the calculation.

3. Calculation Workflow:

-

Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are fully optimized without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of a transition state corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the correct reactants and products on the potential energy surface.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energies for calculating activation barriers and reaction energies.

Visualizing Reaction Pathways

Diagrams are essential tools for visualizing the complex relationships in chemical reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the SN1 and SN2 reaction pathways for the hydrolysis of this compound.

Caption: The SN1 reaction mechanism for this compound hydrolysis.

Caption: The SN2 reaction mechanism for this compound hydrolysis.

Caption: A typical workflow for theoretical studies of reaction mechanisms.

Conclusion

Theoretical studies provide a powerful framework for understanding the reaction mechanisms of this compound. By employing computational chemistry techniques, researchers can dissect the intricate details of SN1 and SN2 pathways, which are the primary routes for its solvolysis and hydrolysis. The competition between these mechanisms is delicately balanced by factors such as solvent polarity and nucleophile strength. While direct computational data for this compound is not extensively available, analysis of analogous systems provides a robust predictive model for its reactivity. The methodologies and workflows outlined in this guide offer a clear path for conducting further theoretical investigations, which are invaluable for applications in synthetic chemistry and drug development. The continued application of these theoretical approaches will undoubtedly lead to a deeper understanding and more precise control over the chemical transformations of this important haloalkyl ester.

References

A Technical Guide to the Commercial Availability and Purity of 1-Bromoethyl Acetate for Researchers and Drug Development Professionals

Introduction

1-Bromoethyl acetate is a crucial reagent in organic synthesis, particularly within the pharmaceutical industry. It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). For researchers and professionals in drug development, understanding the commercial availability, purity levels, and potential impurities of this compound is paramount to ensure the reliability and reproducibility of their work. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including typical purities, common suppliers, and considerations for its procurement and quality control.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound typically ranges from 95% to 99%. Higher purity grades are often required for applications in drug synthesis to minimize the presence of unwanted side products.

Below is a summary of representative commercial suppliers and their listed purities for this compound:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | Varies |

| Wuhan Fortuna Chemical Co., Ltd | 97% | 1 kg, 25 kg[1] |

| Capot Chemical | ≥ 98% | Varies |

| Henan Fengda Chemical Co., Ltd | 99% | 1 kg, 1000 kg[1] |

| Henan Tianfu Chemical Co.,Ltd. | 99% | 1 kg, 5 kg, 25 kg[1] |

| Hebei Chuanghai Biotechnology Co,.LTD | 99% | 1 kg, 100 kg, 500 kg[1] |

Note: This table is for illustrative purposes and is not exhaustive. Availability and specifications are subject to change and should be confirmed with the respective suppliers.

Synthesis, Purification, and Potential Impurities

A common method for the synthesis of this compound involves the reaction of acetyl bromide with acetaldehyde.[2] Another reported synthesis route is the reaction of vinyl acetate with hydrogen bromide.[3]

Purification is typically achieved through distillation under reduced pressure.[2][3] Despite purification, several impurities may be present in the final product. These can originate from starting materials, side reactions, or degradation. Common potential impurities include:

-

Unreacted starting materials: Acetaldehyde, acetyl bromide, vinyl acetate, or hydrogen bromide.

-

Solvents: Residual solvents used during the synthesis and extraction process, such as dichloromethane or acetic acid.[3]

-

Byproducts of side reactions: These can include various brominated or acetylated species.

-

Degradation products: this compound can be susceptible to hydrolysis, leading to the formation of acetic acid and 1-bromoethanol.

Researchers should be aware of these potential impurities as they can interfere with subsequent reactions and affect the purity of the final drug product.

Quality Control and Analytical Methods

To ensure the quality of this compound, rigorous analytical testing is necessary. A Certificate of Analysis (CoA) should be requested from the supplier, which details the purity and the methods used for its determination. Common analytical techniques for assessing the purity of this compound include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting and quantifying impurities in this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the compound and identifying any organic impurities present.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in this compound and to detect certain impurities.

Experimental Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers and drug development professionals when procuring and using this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as flammable and can cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[5] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when working with this compound.[5] Work should be conducted in a well-ventilated fume hood.

Conclusion

The commercial availability of this compound is robust, with various suppliers offering a range of purities to meet the needs of the research and drug development community. A thorough understanding of the potential impurities, coupled with rigorous in-house quality control, is essential for ensuring the integrity of experimental results and the quality of the final pharmaceutical products. By following a systematic approach to procurement, testing, and handling, researchers can confidently utilize this compound in their synthetic endeavors.

References

- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. WO1998055445A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | C4H7BrO2 | CID 11137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of Cefuroxime Axetil Using 1-Bromoethyl Acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cefuroxime axetil, a second-generation cephalosporin antibiotic, through the esterification of cefuroxime with 1-bromoethyl acetate. Cefuroxime axetil is an orally active prodrug of cefuroxime, and this synthesis route is a common method in pharmaceutical development.[1][2][3]

Overview

The synthesis of cefuroxime axetil involves the esterification of the carboxylic acid group of cefuroxime with this compound. This reaction is typically carried out in an organic solvent in the presence of a base or a catalyst to facilitate the reaction. The resulting product is often a mixture of diastereomers due to the creation of a new chiral center.[4][5] Subsequent purification steps are crucial to obtain high-purity cefuroxime axetil suitable for pharmaceutical use. The quality of the final amorphous product is directly related to the purity of the crystalline precursor.[1][3][6]

Reaction Pathway

The fundamental reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate of cefuroxime.

Caption: Chemical reaction pathway for the synthesis of Cefuroxime Axetil.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of cefuroxime axetil using this compound.

Table 1: Reaction Conditions and Yields

| Reference | Solvent | Catalyst/Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| CN103435632A[7][8] | N,N-Dimethylformamide (DMF) | Cupric chloride | 1.5 | 8 - 30 | 98.2 | 99.2 (GC) |